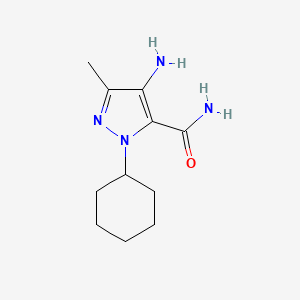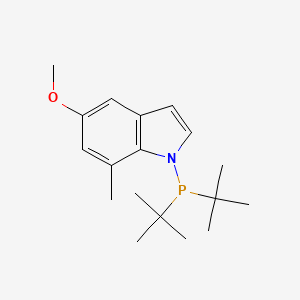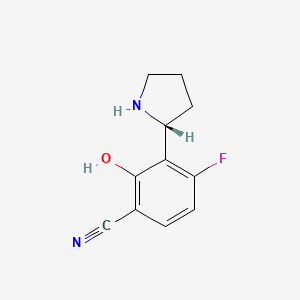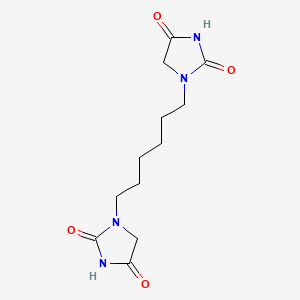
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazole ring and a piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidine Moiety: The final step involves the coupling of the pyrazole derivative with a piperidine derivative. This can be done using amination reactions, where the amine group of the piperidine reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyrazole ring or cyclopropyl group.
Substitution: Substituted derivatives at the pyrazole or piperidine rings.
科学研究应用
Chemistry
In chemistry, N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a ligand for various receptors and enzymes. It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine: shares similarities with other pyrazole derivatives and piperidine-containing compounds. Examples include:
Uniqueness
What sets this compound apart is its combined structural features, which confer unique chemical and biological properties. The presence of both a cyclopropyl group and a piperidine moiety in the same molecule allows for diverse interactions and reactivity, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-(1-cyclopropylpyrazol-4-yl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-15-6-2-3-10(8-15)14-11-7-13-16(9-11)12-4-5-12/h7,9-10,12,14H,2-6,8H2,1H3 |
InChI 键 |
BFULIVNIAZKLGK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)NC2=CN(N=C2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)

![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)

![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)

